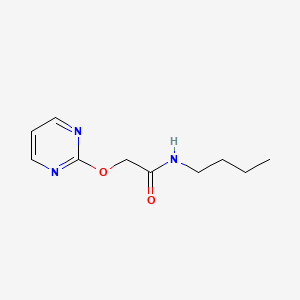

N-butyl-2-(pyrimidin-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-butyl-2-pyrimidin-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-2-3-5-11-9(14)8-15-10-12-6-4-7-13-10/h4,6-7H,2-3,5,8H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVWIQROPJQESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)COC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of N-butylacetamide with pyrimidine-2-ol. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the pyrimidine-2-ol, facilitating its nucleophilic attack on the carbonyl carbon of N-butylacetamide. The reaction is usually performed in an aprotic solvent like dimethylformamide or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-butyl-2-(pyrimidin-2-yloxy)ethylamine.

Substitution: Various substituted pyrimidine derivatives depending on the substituent used.

Scientific Research Applications

N-butyl-2-(pyrimidin-2-yloxy)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-butyl-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The pyrimidine ring can interact with nucleic acids or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key physicochemical and synthetic properties of N-butyl-2-(pyrimidin-2-yloxy)acetamide and related compounds from the evidence:

Key Observations:

Structural Variations: Pyrimidin-2-yloxy vs. This may enhance solubility and target specificity in biological systems . N-Alkyl Chains: The N-butyl group is shared with compounds 27 and 30, which exhibit moderate to high synthesis yields (45–82%). Longer alkyl chains (e.g., N-hexyl in 5d, ) reduce melting points, suggesting improved crystallinity with shorter chains .

Synthetic Efficiency: Yields for phenoxy-substituted analogs vary widely (45–82%), influenced by substituent electronic effects. Electron-withdrawing groups (e.g., nitro in 5f, ) may complicate synthesis, whereas halogenated precursors (e.g., 2-fluoro in 30, ) enable efficient amidation .

Biological Relevance :

- Enzyme Inhibition : Compound 12i () demonstrates that bulky, polar substituents (e.g., bromophenyl, hydroxy groups) enhance inhibitory activity against carbohydrate-metabolizing enzymes. The pyrimidine group in the target compound could mimic these effects .

- Repellent Activity : DEPA analogs () highlight the role of lipophilic groups (e.g., methyl/methoxy phenyl) in insect repellency. The pyrimidine group’s balance of polarity and rigidity may offer unique advantages in agrochemical design .

Research Findings and Implications

Physicochemical Properties:

- Melting Points: Phenoxy analogs with electron-withdrawing substituents (e.g., nitro in 5f, : 185°C) exhibit higher melting points than halogenated derivatives (e.g., 30: 75°C). The pyrimidine group’s polarity may result in intermediate values .

Q & A

Q. What are the recommended synthetic routes for N-butyl-2-(pyrimidin-2-yloxy)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Nucleophilic Substitution : React pyrimidin-2-ol with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidinyloxy linkage .

Amide Coupling : Introduce the N-butyl group via condensation reactions using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DCM) .

Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the pure product.

Optimization Strategies :

- Vary solvent polarity (DMF vs. THF) to enhance solubility of intermediates.

- Adjust reaction temperature (60–80°C for substitution; room temperature for coupling).

- Monitor progress via TLC and confirm purity with ¹H/¹³C NMR .

Q. How should researchers approach the structural elucidation of this compound to confirm its molecular integrity?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Assign peaks for the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and butyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) .

- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure using SHELX programs for precise bond-length/angle measurements .

Cross-Validation : Compare data with computational models (DFT calculations) and reference databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. What strategies are effective in analyzing contradictory spectroscopic data encountered during characterization?

Methodological Answer: Address discrepancies using:

- Complementary Techniques : If NMR and IR conflict (e.g., unexpected C=O shifts), validate with X-ray diffraction or high-resolution mass spectrometry .

- Isotopic Labeling : Synthesize deuterated analogs to resolve overlapping proton signals in crowded spectral regions.

- Dynamic NMR Experiments : Study temperature-dependent shifts to identify conformational flexibility .

- Computational Validation : Use Gaussian or ORCA software to simulate spectra and match experimental peaks .

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of derivatives for enhanced biological activity?

Methodological Answer: Stepwise Approach :

Analog Synthesis : Modify substituents on the pyrimidine ring (e.g., Cl, CH₃) and vary the butyl chain length.

Biological Assays : Test analogs for enzyme inhibition (e.g., IC₅₀ values via fluorogenic substrates) or receptor binding (radioligand displacement assays) .

QSAR Modeling : Use statistical tools (e.g., CoMFA, MLR) to correlate substituent properties (logP, Hammett constants) with activity.

Molecular Docking : Predict binding modes against target proteins (e.g., kinases) using AutoDock Vina .

Q. What methodologies are recommended for determining the mechanism of action in biological systems?

Methodological Answer: Integrated Workflow :

- In Vitro Studies :

- Enzyme Inhibition : Measure kinetic parameters (Km, Vmax) under varying substrate/inhibitor concentrations.

- Cellular Assays : Assess apoptosis (Annexin V staining) or signaling pathways (Western blot for phosphorylated proteins) .

- In Silico Tools :

- Perform molecular dynamics (MD) simulations (GROMACS) to study protein-ligand stability.

- Validate binding free energies via MM-PBSA calculations .

- Pharmacological Profiling : Screen against panels of related targets (e.g., GPCRs, ion channels) to rule off-target effects .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Root-Cause Analysis :

Assay Conditions : Compare buffer pH, ionic strength, and co-factor requirements (e.g., Mg²⁺ for kinases).

Membrane Permeability : Use Caco-2 cell models or PAMPA assays to evaluate compound uptake discrepancies .

Metabolic Stability : Incubate with liver microsomes to identify rapid degradation in certain systems.

Data Normalization : Apply Z-score or percent inhibition metrics to harmonize results from heterogeneous platforms .

Q. What advanced techniques are critical for studying the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (H₂O₂), and thermal (40–60°C) conditions.

- HPLC-MS Analysis : Track degradation products and quantify half-life (t₁/₂) .

- Solid-State Stability : Perform XRPD to monitor crystallinity changes under humidity stress (40–75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.